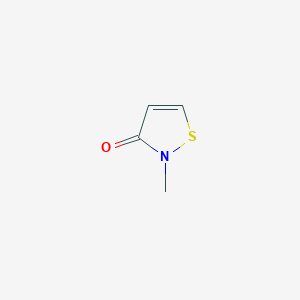

Methylisothiazolinone

説明

特性

IUPAC Name |

2-methyl-1,2-thiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c1-5-4(6)2-3-7-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEGLCMHJXHIJLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26172-54-3 (hydrochloride) | |

| Record name | Methylisothiazolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002682204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2034259 | |

| Record name | 2-Methyl-3(2H)-isothiazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA, Colorless solid; [Merck Index] Dark yellow powder with lumps; [Sigma-Aldrich MSDS] | |

| Record name | 3(2H)-Isothiazolone, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylisothiazolinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1223 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 93 °C at 0.03 mm Hg | |

| Record name | Methylisothiazolinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility in: acetonitrile 78.6; methanol 79.1; hexane 2.371; xylenol 15.65 (g/100 mL) | |

| Record name | Methylisothiazolinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.35 g/mL at 25 °C, Commercial product is supplied as a clear, light amber liquid, freezing point -18 °C to -21.5 °C; density 1.19 at 20 °C/4 °C; viscosity (23 °C): 5.0 cP. Readily miscible in water, lower alcohols, glycols, other hydrophilic organic solvents. Insoluble in petrolatum /Mixture with methylchloroisothiazolinone/ | |

| Record name | Methylisothiazolinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.062 mm Hg at 25 °C | |

| Record name | Methylisothiazolinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Impurity (manufacturing by-products)[Table#8182] | |

| Record name | Methylisothiazolinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless prisms | |

CAS No. |

2682-20-4 | |

| Record name | Methylisothiazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2682-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylisothiazolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002682204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylisothiazolinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15884 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3(2H)-Isothiazolone, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-3(2H)-isothiazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2H-isothiazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLISOTHIAZOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/229D0E1QFA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methylisothiazolinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

50-51 °C | |

| Record name | Methylisothiazolinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methylisothiazolinone: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Methylisothiazolinone (MIT), a potent biocide and preservative, is of significant interest across various industries, from cosmetics to water treatment. Its efficacy in inhibiting microbial growth has made it a valuable tool, while its potential for skin sensitization necessitates a thorough understanding of its chemistry. This technical guide provides a comprehensive overview of the primary synthesis pathways of this compound, detailing the underlying reaction mechanisms, experimental protocols, and quantitative data to support researchers and professionals in the field.

Core Synthesis Pathways of this compound

The industrial production and laboratory synthesis of this compound primarily revolve around a few key chemical transformations. These pathways, each with distinct advantages and challenges, are outlined below.

Chlorination and Cyclization of N,N'-dimethyl-3,3'-dithiodipropionamide

This method is a cornerstone of industrial MIT production. The process involves the controlled chlorination of N,N'-dimethyl-3,3'-dithiodipropionamide, which leads to the formation of the isothiazolinone ring.

Reaction Scheme:

Mechanism: The reaction is initiated by the electrophilic attack of the chlorinating agent on one of the sulfur atoms of the disulfide bond. This leads to the formation of a sulfenyl chloride intermediate. Subsequent intramolecular nucleophilic attack by the amide nitrogen onto the activated sulfur atom results in the cyclization and formation of the isothiazolinone ring, with the elimination of a leaving group.

Experimental Protocol (Illustrative Industrial Process):

A one-pot synthesis method for a related compound, 4,5-dichloro-2-methylisothiazolinone, provides insight into a potential industrial process for MIT. The synthesis of the precursor, N,N'-dimethyl-3,3'-dithiodipropionamide, can be achieved by reacting methyl acrylate (B77674) with a methylamine (B109427) aqueous solution and sulfur, followed by the introduction of hydrogen sulfide (B99878) gas.[1][2] The resulting intermediate is then subjected to chlorination.

-

Synthesis of N,N'-dimethyl-3,3'-dithiodipropionamide:

-

In a reactor, mix methyl acrylate, an aqueous solution of methylamine, and sulfur.

-

Introduce hydrogen sulfide gas at a controlled temperature (e.g., 15-25°C) to form the crude dimethyl 3,3'-dithiobispropionate.[1][2]

-

Add methanol (B129727) and pass methylamine gas through the mixture at a controlled temperature (e.g., 5-15°C) for an extended period (e.g., 24 hours) to yield a suspension of N,N'-dimethyl-3,3'-dithiodipropionamide.[1][2]

-

-

Chlorination and Cyclization:

-

The suspension of N,N'-dimethyl-3,3'-dithiodipropionamide is then treated with a chlorinating agent, such as chlorine gas, in a suitable solvent like ethyl acetate.[1][2] The reaction temperature is typically maintained at a low level (e.g., 0-15°C) to control the exothermic reaction.[1]

-

Upon completion of the reaction, the mixture is worked up to isolate the this compound. This may involve neutralization, extraction into water, and a solvent strip.[3]

-

Quantitative Data:

| Parameter | Value | Reference |

| Overall Yield (for OIT) | 96% | [4] |

| Overall Yield (for MIT) | 33% | [4] |

| Purity of technical grade MIT | 96.8% | [3] |

Cyclization of cis-N-methyl-3-thiocyanoacrylamide

This was the first reported synthesis of this compound and remains a significant pathway in academic research.[4] It involves the cyclization of a thiocyanoacrylamide precursor.

Reaction Scheme:

References

- 1. CN104961705A - Process for synthesizing 4,5-dichloro-2-methylisothiazolinone by one-pot method - Google Patents [patents.google.com]

- 2. CN104961705B - Process for synthesizing 4,5-dichloro-2-methylisothiazolinone by one-pot method - Google Patents [patents.google.com]

- 3. cir-safety.org [cir-safety.org]

- 4. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Methylisothiazolinone for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylisothiazolinone (MIT) is a potent synthetic biocide and preservative widely utilized across various industries, including cosmetics, personal care products, and industrial applications, to control microbial growth.[1][2][3] For researchers, scientists, and professionals in drug development, a comprehensive understanding of its physicochemical properties is paramount for assessing its stability, solubility, and potential biological interactions in experimental settings. This technical guide provides a detailed overview of the core physicochemical properties of MIT, methodologies for their determination, and insights into its mechanism of action.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for predicting its behavior in various solvent systems and biological matrices.

| Property | Value | Reference |

| Molecular Formula | C4H5NOS | [4][5][6][7] |

| Molecular Weight | 115.16 g/mol | [4][5][6][7] |

| Appearance | Colorless prisms or a white to yellow powder.[1][8] | [1][8] |

| Melting Point | 50-51 °C | [1] |

| Boiling Point | 93 °C at 0.03 mmHg | [1] |

| Vapor Pressure | 0.062 mmHg at 25 °C | [1] |

| Water Solubility | Readily miscible in water.[1] | [1] |

| Solubility in Organic Solvents | Soluble in acetonitrile (B52724) (78.6 g/100 mL), methanol (B129727) (79.1 g/100 mL), and xylenol (15.65 g/100 mL); sparingly soluble in hexane (B92381) (2.371 g/100 mL).[1] | [1] |

| LogP (Octanol-Water Partition Coefficient) | -0.486 | [9] |

| pKa (Acid Dissociation Constant) | Does not dissociate.[1] | [1] |

| Stability | Stable under recommended storage conditions.[1] Hydrolysis half-life is >30 days at pH 5, 7, and 9.[1] | [1] |

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound should follow standardized and validated methodologies to ensure accuracy and reproducibility. The Organization for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

Determination of Water Solubility (OECD Guideline 105)

The water solubility of this compound can be determined using the Column Elution Method or the Flask Method , as described in OECD Guideline 105.[6][10][11][12]

Principle: These methods determine the saturation mass concentration of a substance in water at a given temperature.

Flask Method (for solubilities > 10⁻² g/L):

-

Preparation: An excess amount of this compound is added to a flask containing purified water.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (saturation). This can take 24 hours or more.

-

Phase Separation: The mixture is centrifuged or filtered to separate the undissolved solid from the aqueous solution.

-

Analysis: The concentration of this compound in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[13][14]

Column Elution Method (for solubilities < 10⁻² g/L):

-

Column Preparation: A column is packed with an inert support material coated with an excess of this compound.

-

Elution: Water is passed through the column at a slow, constant flow rate.

-

Sample Collection: The eluate is collected in fractions.

-

Analysis: The concentration of this compound in each fraction is determined. The plateau of the concentration curve represents the water solubility.

Determination of the Dissociation Constant (pKa) (OECD Guideline 112)

While this compound is reported to not dissociate, the standard method to experimentally verify this is through potentiometric titration as outlined in OECD Guideline 112.[2][4][15][16]

Principle: This method involves titrating a solution of the substance with a strong acid or base and monitoring the pH. The pKa is the pH at which 50% of the substance is in its ionized form.

Potentiometric Titration Method:

-

Solution Preparation: A solution of this compound of known concentration is prepared in water or a suitable co-solvent. The ionic strength is typically kept constant with a background electrolyte (e.g., KCl).[17]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while continuously monitoring the pH with a calibrated pH meter.[17]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The absence of a clear inflection point in the curve would confirm that this compound does not have a pKa within the measured pH range.[18]

Stability Testing (Adapted from OECD Guideline 113)

The chemical stability of this compound can be assessed under various environmental conditions, such as temperature and air exposure, based on the principles of OECD Guideline 113.[19][20]

Principle: This involves storing the substance under defined conditions for a specified period and then analyzing for degradation.

Accelerated Storage Test:

-

Sample Preparation: Samples of this compound are stored in controlled environment chambers at elevated temperatures (e.g., 40°C, 50°C) and defined humidity levels.

-

Time Points: Aliquots are withdrawn at predetermined time intervals (e.g., 0, 1, 3, 6 months).

-

Analysis: The concentration and purity of this compound in the samples are determined using a stability-indicating analytical method, such as HPLC. The formation of any degradation products is also monitored.

Signaling Pathways in Neurotoxicity

Recent research has shed light on the neurotoxic effects of this compound, providing valuable insights for researchers in toxicology and drug development. The primary mechanisms involve the induction of neuronal cell death through complex signaling cascades.

Zinc-Dependent ERK Activation Pathway

In vitro studies have demonstrated that acute exposure to this compound can induce neuronal death through a zinc-dependent pathway that involves the activation of the extracellular signal-regulated kinase (ERK).[21][22]

Caption: Zinc-dependent ERK activation pathway of MIT-induced neurotoxicity.

Disruption of FAK-SFK Signaling Complex

Chronic exposure to low concentrations of this compound has been shown to inhibit neurite outgrowth by disrupting the focal adhesion kinase (FAK) and Src family kinase (SFK) signaling complex.[23]

Caption: Disruption of FAK-SFK signaling by MIT leading to neurite outgrowth inhibition.

Experimental Workflow for Assessing Neurotoxicity

A generalized workflow for investigating the neurotoxic potential of this compound in a research setting is outlined below.

Caption: Experimental workflow for assessing the neurotoxicity of this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound, essential for its application in research and development. The provided data, standardized experimental protocols, and insights into its neurotoxic signaling pathways offer a comprehensive resource for scientists. A thorough grasp of these characteristics is critical for designing robust experiments, interpreting results accurately, and ensuring the safe and effective use of this compound in a laboratory setting.

References

- 1. This compound | C4H5NOS | CID 39800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. oecd.org [oecd.org]

- 3. dermatitisacademy.com [dermatitisacademy.com]

- 4. oecd.org [oecd.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. filab.fr [filab.fr]

- 7. chem.ws [chem.ws]

- 8. Preparation method and application of methylisothiazolinone_Chemicalbook [m.chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.hk]

- 11. laboratuar.com [laboratuar.com]

- 12. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 13. This compound [drugfuture.com]

- 14. Determination of this compound and methylchloroisothiazolinone in cosmetic products by ultra high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

- 16. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 19. oecd.org [oecd.org]

- 20. OECD: Key standards for laboratory analysis - YesWeLab [blog.yeswelab.fr]

- 21. In vitro neurotoxicity of this compound, a commonly used industrial and household biocide, proceeds via a zinc and extracellular signal-regulated kinase mitogen-activated protein kinase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In Vitro Neurotoxicity of this compound, a Commonly Used Industrial and Household Biocide, Proceeds via a Zinc and Extracellular Signal-Regulated Kinase Mitogen-Activated Protein Kinase-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound, a neurotoxic biocide, disrupts the association of SRC family tyrosine kinases with focal adhesion kinase in developing cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antimicrobial Mechanism of Action of Methylisothiazolinone (MIT)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylisothiazolinone (MIT) is a broad-spectrum biocide widely employed as a preservative in industrial and consumer products. Its efficacy against a wide range of bacteria and fungi stems from a multi-faceted mechanism of action, primarily initiated by a rapid electrophilic attack on cellular thiols. This guide provides a detailed technical overview of the core mechanisms by which MIT exerts its antimicrobial effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions and cellular consequences.

The primary mode of action involves the reaction of the electron-deficient sulfur atom in the isothiazolinone ring with nucleophilic thiol groups (-SH) present in the cysteine residues of proteins and small molecules like glutathione. This irreversible reaction leads to the formation of disulfide bonds, causing rapid inhibition of essential enzymatic functions. Key metabolic pathways, including cellular respiration and energy generation (ATP synthesis), are consequently disrupted. This initial metabolic inhibition is followed by more severe cellular damage, including increased membrane permeability, loss of membrane potential, and the generation of reactive oxygen species (ROS), which collectively contribute to microbial cell death. While the primary mechanism is direct chemical interference, in some eukaryotic systems, MIT has been observed to induce apoptotic-like responses.

Core Mechanism of Action: Thiol-Reactive Chemistry

The fundamental mechanism of this compound's antimicrobial activity is its ability to act as a potent electrophile, targeting and reacting with nucleophilic groups within microbial cells. The key to this reactivity lies in the isothiazolinone ring structure.

Electrophilic Attack on Thiol Groups

The nitrogen-sulfur (N-S) bond in the isothiazolinone ring is inherently weak and susceptible to nucleophilic attack. The electron-deficient sulfur atom readily reacts with soft nucleophiles, most notably the thiol groups (-SH) of cysteine residues in proteins and low-molecular-weight thiols such as glutathione.[1][2] This reaction results in the formation of a disulfide-linked adduct, effectively inactivating the protein or depleting the cellular pool of protective thiols.[3][4]

The reaction can be summarized as follows:

-

Initial Attack: The thiol group of a cysteine residue attacks the sulfur atom of the MIT molecule.

-

Ring Opening: This leads to the cleavage of the N-S bond and the opening of the isothiazolinone ring.

-

Disulfide Formation: A mixed disulfide is formed between the cysteine residue and the opened MIT molecule.[5]

This covalent modification is largely irreversible and leads to a loss of protein structure and function.

Cellular Consequences of Thiol Inactivation

The widespread inactivation of thiol-containing proteins and peptides triggers a cascade of detrimental effects within the microbial cell, ultimately leading to cell death.

Enzyme Inhibition and Metabolic Collapse

A primary consequence of MIT's reactivity with thiols is the inhibition of a wide range of essential enzymes. Many enzymes, particularly those involved in central metabolism, rely on cysteine residues for their catalytic activity. While specific kinetic data for MIT's inhibition of many microbial enzymes is not extensively reported in the literature, the general consensus points to the disruption of dehydrogenase enzymes as a critical event.[5][6]

-

Glycolysis and Respiration: Key enzymes in glycolysis and the electron transport chain contain critical cysteine residues. Their inactivation by MIT leads to a rapid cessation of cellular respiration and a halt in ATP synthesis.[2][7][8] This metabolic collapse is a primary contributor to the bacteriostatic and fungistatic effects observed shortly after exposure to MIT.

Disruption of Membrane Integrity and Function

While MIT's primary targets are intracellular, it also exerts significant effects on the cell membrane.

-

Increased Permeability: Exposure to MIT leads to an increase in cell membrane permeability. This damage results in the leakage of essential small molecules and ions, such as potassium, from the cytoplasm.

-

Membrane Depolarization: The loss of ionic gradients across the cell membrane disrupts the proton motive force, which is crucial for ATP synthesis, nutrient transport, and motility. This dissipation of the membrane potential is a key step in the bactericidal and fungicidal action of MIT.

Induction of Oxidative Stress

The disruption of the electron transport chain and other metabolic pathways by MIT can lead to the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide.[2] This increase in intracellular ROS overwhelms the cell's antioxidant defenses, leading to oxidative damage to proteins, lipids, and nucleic acids, further contributing to cell death.

Antimicrobial Spectrum and Efficacy: Quantitative Data

MIT exhibits broad-spectrum activity against both bacteria and fungi. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of MIT against a range of microorganisms.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Bacteria

| Bacterial Species | Gram Stain | MIC (mg/L) | Reference(s) |

| Pseudomonas putida | Negative | 3.907 - 15.625 | [2] |

| Pseudomonas moorei | Negative | 3.907 - 15.625 | [2] |

| Sphingomonas mali | Negative | 3.907 - 15.625 | [2] |

| Bacillus subtilis | Positive | 3.907 - 15.625 | [2] |

| Escherichia coli | Negative | 40 - 250 | [9] |

Table 2: Minimum Inhibitory and Biocidal Concentrations (MIC/MBC) of this compound against Fungi

| Fungal Species | MIC (mg/L) | MBC (mg/L) | Reference(s) |

| Saccharomyces cerevisiae | Not specified | Not specified | [3] |

| Aspergillus niger | 166 ± 52 | 300 ± 0 | [3] |

| Schizosaccharomyces pombe | 40 - 250 | Not specified | [9] |

Fungal-Specific Mechanisms of Action

While the core mechanism of thiol reactivity is conserved, MIT's action against fungi also involves interactions with fungal-specific structures and pathways.

Fungal Cell Wall

The fungal cell wall, a structure absent in bacteria, is a potential target for antifungal agents. While direct inhibition of key cell wall synthesizing enzymes like chitin (B13524) synthase by MIT is not well-documented, the disruption of cellular energy metabolism would indirectly impact the energetically demanding process of cell wall synthesis and remodeling.[10][11]

Induction of Apoptosis-like Cell Death

In some fungi, such as Saccharomyces cerevisiae, exposure to certain chemical stressors can trigger a programmed cell death pathway that shares some characteristics with apoptosis in higher eukaryotes.[12][13] While the direct induction of a formal apoptotic cascade by MIT in fungi is not definitively established, the severe cellular stress caused by metabolic collapse and oxidative damage could potentially activate such pathways. Some studies in human cell lines have shown MIT to induce apoptosis.[9][14][15]

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

-

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.

-

Procedure:

-

Prepare a stock solution of MIT in a suitable solvent.

-

Perform serial twofold dilutions of the MIT stock solution in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism and add it to each well.

-

Include a positive control (microorganism with no MIT) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

-

References

- 1. Calcium signaling is involved in diverse cellular processes in fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit - Elabscience® [elabscience.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical reactivity of some isothiazolone biocides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calcium homeostasis and signaling in fungi and their relevance for pathogenicity of yeasts and filamentous fungi [aimspress.com]

- 7. researchgate.net [researchgate.net]

- 8. The effect of biocide chlorothis compound/methylisothiazolinone (CMIT/MIT) mixture on C2C12 muscle cell damage attributed to mitochondrial reactive oxygen species overproduction and autophagy activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Growth inhibitory and biocidal activity of some isothiazolone biocides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fungal Chitin Synthases: Structure, Function, and Regulation [mdpi.com]

- 11. Methylxanthine inhibit fungal chitinases and exhibit antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Guidelines and recommendations on yeast cell death nomenclature [microbialcell.com]

- 13. Frontiers | Regulation of Cell Death Induced by Acetic Acid in Yeasts [frontiersin.org]

- 14. This compound induces apoptotic cell death via matrix metalloproteinase activation in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound may induce cell death and inflammatory response through DNA damage in human liver epithelium cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Biocide: An In-depth Technical Guide to the Early Research on the Antimicrobial Properties of Methylisothiazolinone

Introduction

Methylisothiazolinone (MIT), a heterocyclic organic compound, has been a significant player in the field of antimicrobial agents for decades. Its development in the mid-20th century, largely pioneered by Rohm and Haas, provided a broad-spectrum solution for controlling microbial growth in a variety of industrial and consumer products. This technical guide delves into the early research on the antimicrobial properties of this compound, providing researchers, scientists, and drug development professionals with a detailed overview of its initial characterization, including quantitative antimicrobial data, experimental protocols of the era, and the elucidated mechanism of action.

Quantitative Antimicrobial Data

Early investigations into the antimicrobial efficacy of this compound and its derivatives, often in combination with 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT) in formulations like Kathon™, demonstrated a broad spectrum of activity against bacteria and fungi. The primary method for quantifying this activity was the determination of the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

The following tables summarize the MIC values for a commercial isothiazolinone formulation (a 3:1 mixture of CMIT and MIT) against a range of common microorganisms, as reported in early technical data.[1][2][3]

Table 1: Minimum Inhibitory Concentration (MIC) of Isothiazolinone Formulation against Bacteria [1][2][3]

| Microorganism | ATCC No. | MIC (ppm Active Ingredient) |

| Pseudomonas aeruginosa | 15442 | 3.0 - 9.0 |

| Pseudomonas fluorescens | 13525 | 3.0 - 9.0 |

| Escherichia coli | 11229 | 1.0 - 3.0 |

| Klebsiella pneumoniae | 13883 | 1.0 - 3.0 |

| Proteus vulgaris | 13315 | 3.0 - 9.0 |

| Enterobacter aerogenes | 13048 | 1.0 - 3.0 |

| Staphylococcus aureus | 6538 | 0.5 - 1.0 |

| Streptococcus faecalis | 10541 | 0.5 - 1.0 |

Table 2: Minimum Inhibitory Concentration (MIC) of Isothiazolinone Formulation against Fungi [1][2][3]

| Microorganism | ATCC No. | MIC (ppm Active Ingredient) |

| Aspergillus niger | 16404 | 3.0 - 9.0 |

| Penicillium funiculosum | 11797 | 3.0 - 9.0 |

| Chaetomium globosum | 6205 | 3.0 - 9.0 |

| Trichoderma viride | 9645 | 3.0 - 9.0 |

| Candida albicans | 10231 | 3.0 - 9.0 |

| Saccharomyces cerevisiae | 2601 | 3.0 - 9.0 |

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) in the early era of this compound research was primarily conducted using the serial dilution method, a foundational technique in microbiology. The following protocol is a representation of the methodology likely employed during that period.

Serial Broth Dilution Method for MIC Determination

This method involves preparing a series of dilutions of the antimicrobial agent in a liquid growth medium, which are then inoculated with the test microorganism.

a) Preparation of Materials:

-

Test Organisms: Pure cultures of bacteria or fungi.

-

Growth Media: Trypticase Soy Broth for bacteria and a suitable fungal broth (e.g., Sabouraud Dextrose Broth).

-

Antimicrobial Stock Solution: A concentrated solution of this compound in a suitable solvent.

-

Sterile Test Tubes and Pipettes.

-

Incubator.

b) Inoculum Preparation:

-

Bacterial cultures were grown in broth to a specific turbidity, often standardized against a McFarland standard to achieve a cell density of approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Fungal spore suspensions were prepared from 7-14 day old culture slants by washing with sterile deionized water.[2][4]

-

The standardized inoculum was then diluted to the final desired concentration for the test.

c) Serial Dilution and Inoculation:

-

A series of sterile test tubes containing a defined volume of broth were prepared.

-

A measured amount of the this compound stock solution was added to the first tube and mixed.

-

A volume of the solution from the first tube was transferred to the second tube, and this process was repeated down the series to create a range of decreasing concentrations.

-

Each tube was then inoculated with a standardized suspension of the test microorganism.[4]

-

A positive control tube (broth with inoculum, no antimicrobial) and a negative control tube (broth with antimicrobial, no inoculum) were included.

d) Incubation and Interpretation:

-

The inoculated tubes were incubated under optimal conditions for the test organism (e.g., 37°C for 24-48 hours for most bacteria; 28-30°C for several days for fungi).[2][3]

-

Following incubation, the tubes were visually inspected for turbidity (cloudiness), which indicates microbial growth.

-

The MIC was recorded as the lowest concentration of this compound in which there was no visible growth.

Mechanism of Antimicrobial Action

Early research elucidated that the antimicrobial activity of this compound stems from its ability to rapidly inhibit essential metabolic pathways within microbial cells, ultimately leading to cell death. The primary mode of action is an electrophilic attack by the sulfur atom of the isothiazolinone ring on nucleophilic cellular components, particularly the thiol groups (-SH) of cysteine residues in vital enzymes.[5]

This interaction leads to the formation of disulfide bonds, which inactivates the enzymes and disrupts critical metabolic processes. One of the key pathways affected is glycolysis, a fundamental process for energy production in most organisms. Specifically, this compound has been shown to inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a crucial enzyme in the glycolytic pathway.[6][7][8][9]

The inhibition of GAPDH prevents the conversion of glyceraldehyde 3-phosphate to 1,3-bisphosphoglycerate, a critical step for the subsequent generation of ATP. This disruption of ATP synthesis deprives the cell of its primary energy currency, leading to a cessation of cellular functions and, eventually, cell death.[6][10][11]

The early research into the antimicrobial properties of this compound laid the groundwork for its widespread use as an effective biocide. The quantitative data from initial studies demonstrated its potent, broad-spectrum activity against a variety of bacteria and fungi. The experimental protocols of the time, centered around the serial dilution method, provided a reliable means of quantifying this efficacy. Furthermore, the elucidation of its mechanism of action, involving the targeted inactivation of essential enzymes like GAPDH and the subsequent disruption of cellular energy production, provided a rational basis for its antimicrobial effects. This foundational knowledge continues to be relevant for the ongoing development and application of antimicrobial agents in various fields.

References

- 1. studylib.net [studylib.net]

- 2. chemical-centre.com [chemical-centre.com]

- 3. chempoint.com [chempoint.com]

- 4. m.youtube.com [m.youtube.com]

- 5. nbinno.com [nbinno.com]

- 6. Glycolysis - Wikipedia [en.wikipedia.org]

- 7. Glyceraldehyde 3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. microbenotes.com [microbenotes.com]

- 9. Step by Step of Glycolysis - Creative Proteomics [creative-proteomics.com]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] The Mechanism of Action of Isothiazolone Biocides | Semantic Scholar [semanticscholar.org]

Synthesis and Screening of Novel Methylisothiazolinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methylisothiazolinone (MIT) and its derivatives are a class of potent, broad-spectrum biocides widely utilized as preservatives in industrial products and, historically, in cosmetics.[1] Their efficacy against a wide range of bacteria, fungi, and algae stems from a highly reactive isothiazolinone ring.[2] This reactivity, however, is also linked to issues of skin sensitization, prompting ongoing research into novel derivatives with improved safety profiles and enhanced or targeted antimicrobial activity. This technical guide provides an in-depth overview of the synthesis of novel this compound derivatives, detailed protocols for their screening, and a summary of their biological activities.

Synthesis of Novel this compound Derivatives

The core structure of this compound, 2-methyl-4-isothiazolin-3-one, can be chemically modified at several positions to generate novel derivatives. The primary goals of these modifications are to enhance antimicrobial potency, broaden the spectrum of activity, and reduce toxicity.

General Synthetic Strategies

The synthesis of the isothiazolinone scaffold typically involves the cyclization of substituted 3-thiopropionamides. A common route to N-substituted isothiazolinone derivatives begins with the reaction of an appropriate amine with 3,3'-dithiodipropionyl chloride, followed by chlorination and cyclization.

A general synthetic scheme is presented below:

Caption: General synthetic pathway for N-substituted isothiazolinone derivatives.

Experimental Protocol: Synthesis of N-octyl-isothiazolinone (OIT)

This protocol is adapted from a general method for the synthesis of N-substituted isothiazolinones.

Materials:

-

3,3'-Dithiodipropionic acid

-

Thionyl chloride (SOCl₂)

-

n-Octylamine

-

Sulfuryl chloride (SO₂Cl₂)

-

Methanol

Procedure:

-

Synthesis of N,N'-di-n-octyl-3,3'-dithiodipropionamide:

-

A solution of 3,3'-dithiodipropionic acid in toluene is reacted with thionyl chloride to form 3,3'-dithiodipropionyl chloride.

-

The resulting acid chloride is then slowly added to a solution of n-octylamine in toluene at a controlled temperature.

-

The reaction mixture is stirred for several hours, after which the product, N,N'-di-n-octyl-3,3'-dithiodipropionamide, is isolated by filtration and purified.

-

-

Cyclization to N-octyl-isothiazolinone (OIT):

-

The purified N,N'-di-n-octyl-3,3'-dithiodipropionamide is dissolved in a suitable solvent, such as toluene.

-

Sulfuryl chloride is added dropwise to the solution at a low temperature (e.g., 0-5 °C).

-

The reaction is allowed to proceed for several hours, and the formation of the isothiazolinone ring is monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the crude product is purified by crystallization or chromatography to yield N-octyl-isothiazolinone.

-

Screening of Novel this compound Derivatives

The antimicrobial activity of newly synthesized MIT derivatives is typically assessed using standardized in vitro methods to determine their minimum inhibitory concentration (MIC) and, in some cases, their minimum bactericidal/fungicidal concentration (MBC/MFC).

Antimicrobial Screening Workflow

The general workflow for screening novel compounds involves initial determination of inhibitory activity, followed by confirmation of cidal activity.

Caption: Workflow for antimicrobial screening of novel derivatives.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is a standardized method for determining the MIC of an antimicrobial agent.[3]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains of interest

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Stock solutions of the synthesized this compound derivatives in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

-

Negative control (medium only)

-

Microplate reader

Procedure:

-

Preparation of Microtiter Plates:

-

A serial two-fold dilution of each test compound is prepared directly in the wells of the microtiter plate using the growth medium. The final volume in each well is typically 100 µL.

-

A row is dedicated to the positive control, and another to the negative control.

-

-

Inoculum Preparation:

-

The microbial suspension is prepared from a fresh culture and adjusted to a standardized turbidity, typically a 0.5 McFarland standard.

-

This suspension is then diluted in the growth medium to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

-

Inoculation and Incubation:

-

Each well (except the negative control) is inoculated with 100 µL of the prepared microbial suspension.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.[4]

-

Experimental Protocol: Agar (B569324) Disk Diffusion Method

The agar disk diffusion method is a qualitative or semi-quantitative screening method.

Materials:

-

Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

-

Sterile paper disks

-

Microbial suspension (adjusted to 0.5 McFarland standard)

-

Stock solutions of the synthesized derivatives

Procedure:

-

Inoculation of Agar Plates:

-

A sterile cotton swab is dipped into the standardized microbial suspension and used to evenly inoculate the entire surface of the agar plate.

-

-

Application of Disks:

-

Sterile paper disks are impregnated with a known concentration of the test compound and placed on the surface of the inoculated agar.

-

-

Incubation:

-

The plates are incubated under suitable conditions.

-

-

Measurement of Inhibition Zones:

-

The diameter of the zone of inhibition (the area around the disk where microbial growth is prevented) is measured in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.

-

Quantitative Data and Structure-Activity Relationships

The antimicrobial activity of this compound derivatives is highly dependent on their chemical structure. The collection and comparison of quantitative data, such as MIC values, are crucial for understanding these relationships and for the rational design of new, more effective compounds.

Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the MIC values for some common and novel isothiazolinone derivatives against selected microorganisms.

Table 1: MIC of Common Isothiazolinones (µg/mL) [1]

| Compound | Escherichia coli | Schizosaccharomyces pombe | Aspergillus niger | Saccharomyces cerevisiae |

| This compound (MIT) | 41 | 245 | >50 | >50 |

| Methylchloroisothiazolinone (MCI) | 0.5 | 2.6 | 1-2 | 1-2 |

| Benzisothiazolinone (BIT) | 14.4 | 35.5 | 10-20 | 10-20 |

| Octylisothiazolinone (OIT) | - | - | 0.5-1 | 2-5 |

| Dichloroctylisothiazolinone (DCOIT) | - | - | 0.2-0.5 | 1-2 |

Table 2: MIC of Novel Isothiazolone-Nitroxide Hybrids (µM) [5]

| Compound | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Staphylococcus aureus (VRSA) |

| MIT (Reference) | 280 | - | 280 |

| Hybrid 6 (TEMPO-based) | 140 | - | - |

| Hybrid 22 (TMIO-based) | 35 | 35 | 8.75 |

Structure-Activity Relationship (SAR)

The antimicrobial activity of isothiazolinones is primarily attributed to the electrophilic nature of the sulfur atom in the isothiazolinone ring, which readily reacts with nucleophilic groups, particularly thiols, in microbial cells.[1] This reaction leads to the disruption of essential enzymatic functions and ultimately cell death.

Key SAR observations include:

-

Substitution at the 5-position: The introduction of a chlorine atom at the 5-position, as seen in MCI, significantly enhances antimicrobial activity compared to the unsubstituted MIT.[1]

-

N-substitution: The nature of the substituent on the nitrogen atom influences the compound's lipophilicity and, consequently, its ability to penetrate microbial cell membranes. Longer alkyl chains, such as in OIT, generally lead to increased antifungal activity.

-

Hybridization: As demonstrated with isothiazolone-nitroxide hybrids, attaching other bioactive moieties can lead to derivatives with significantly improved potency, especially against drug-resistant strains.[5]

The relationship between the chemical structure and biological activity can be further investigated using Quantitative Structure-Activity Relationship (QSAR) models, which mathematically correlate molecular descriptors with antimicrobial potency.

Mechanism of Action

The primary mechanism of action of isothiazolinones involves the rapid inhibition of microbial growth, followed by a slower, irreversible inactivation of cellular components, leading to cell death.

Caption: Mechanism of action of isothiazolinone biocides.

The electrophilic sulfur atom of the isothiazolinone ring is the key to its antimicrobial activity. It readily reacts with thiol groups (-SH) present in cysteine residues of essential microbial enzymes and in glutathione. This reaction forms disulfide bonds, leading to the inactivation of the enzymes and the depletion of the cell's antioxidant defenses. The disruption of vital metabolic pathways ultimately results in microbial cell death.

Conclusion

The synthesis and screening of novel this compound derivatives represent a promising avenue for the development of new antimicrobial agents with improved efficacy and safety profiles. By systematically modifying the isothiazolinone scaffold and evaluating the resulting changes in biological activity, researchers can gain valuable insights into the structure-activity relationships that govern their antimicrobial properties. The detailed experimental protocols and compiled quantitative data presented in this guide serve as a valuable resource for scientists and professionals engaged in the discovery and development of the next generation of isothiazolinone-based biocides.

References

- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isothiazolinones as preservatives: physicochemical characteristics, biological activity, and safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review [mdpi.com]

- 4. cgspace.cgiar.org [cgspace.cgiar.org]

- 5. Isothiazolone–Nitroxide Hybrids with Activity against Antibiotic-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

The Long-Term Stability of Methylisothiazolinone in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the long-term stability of methylisothiazolinone (MIT) in aqueous solutions. Understanding the stability of this widely used preservative is critical for ensuring product efficacy and safety in various formulations. This document details the effects of key environmental factors on MIT degradation, outlines experimental protocols for stability testing, and presents quantitative data in a clear, comparative format.

Factors Influencing the Stability of this compound

The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light. Generally, MIT is more stable in acidic to neutral conditions and degrades more rapidly under alkaline conditions, with the rate of degradation increasing with temperature.

Effect of pH

Hydrolysis is a major degradation pathway for MIT, and its rate is highly dependent on the pH of the aqueous solution. While MIT is relatively stable in acidic and neutral environments, its degradation accelerates significantly in alkaline conditions.[1][2] The hydrolysis process involves the opening of the isothiazolinone ring.[2]

Effect of Temperature

Temperature plays a crucial role in the degradation kinetics of MIT. Increased temperatures accelerate the rate of hydrolysis and other degradation reactions.[1] This effect is particularly pronounced in alkaline solutions.

Effect of Light (Photostability)

Exposure to ultraviolet (UV) radiation can also lead to the degradation of MIT.[1] Photodegradation can occur through direct photolysis, where the MIT molecule absorbs light energy and undergoes a chemical change. The estimated half-life of MIT under natural sunlight at a 30°N latitude is approximately 1.1 days.[3] The photodegradation pathways are believed to be initiated by the ring-opening at the N-S bond.[3]

Quantitative Stability Data

The following tables summarize the quantitative data on the stability of this compound under various conditions, as reported in the scientific literature.

Table 1: Hydrolytic Stability of this compound (MIT)

| pH | Temperature (°C) | Half-Life | Reference |

| 5 | 25 | > 30 days | [4] |

| 7 | 25 | > 30 days | [4] |

| 7.4 | 25 | > 80 days | [5] |

| 9 | 25 | > 30 days | [4] |

| 4, 7, 9 | 25 | No noticeable decrease | [1] |

Table 2: Photolytic Stability of this compound (MIT)

| pH | Light Source | Half-Life | Reference |

| 7 | Natural Sunlight | 11 days | [4] |

| 7 | Natural Sunlight (30°N latitude) | ~1.1 days | [3] |

Degradation Pathways

The degradation of this compound in aqueous solutions can proceed through several pathways, primarily hydrolysis and photolysis. A key step in the degradation is the cleavage of the sulfur-nitrogen bond in the isothiazolinone ring. One of the identified degradation products is N-methylmalonamic acid.[6]

Caption: Proposed degradation pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for conducting key experiments to evaluate the long-term stability of this compound in aqueous solutions. These protocols are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Hydrolysis Stability Study (Adapted from OECD Guideline 111)

This protocol describes a tiered approach to determine the rate of hydrolytic degradation of MIT as a function of pH.[1][3][4][5][7]

Objective: To determine the hydrolysis rate of MIT at different pH values (e.g., 4, 7, and 9) and temperatures.

Materials:

-

This compound (analytical standard)

-

Sterile aqueous buffer solutions (pH 4, 7, and 9)

-

Sterile glass flasks with stoppers

-

Temperature-controlled incubator or water bath

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of MIT in a suitable solvent (e.g., methanol). From the stock solution, prepare test solutions in the pH 4, 7, and 9 buffer solutions. The final concentration of MIT should not exceed 0.01 M or half of its water solubility.

-

Incubation: Transfer the test solutions into separate sterile glass flasks, stopper them, and place them in a temperature-controlled incubator in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated testing).

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), withdraw an aliquot from each flask for analysis.

-

Analysis: Quantify the concentration of MIT in each sample using a validated stability-indicating HPLC-UV method.

-

Data Analysis: Plot the concentration of MIT versus time for each pH and temperature condition. Determine the degradation rate constant and the half-life (t½) of MIT.

References

- 1. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 2. researchgate.net [researchgate.net]

- 3. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. oecd.org [oecd.org]

- 6. benchchem.com [benchchem.com]

- 7. oecd.org [oecd.org]

Investigating Microbial Resistance Mechanisms to Methylisothiazolinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylisothiazolinone (MIT) is a widely used biocide in industrial and cosmetic products due to its broad-spectrum antimicrobial activity. However, the increasing use of MIT has led to the emergence of microbial resistance, posing a significant challenge to its efficacy. Understanding the molecular mechanisms underlying this resistance is crucial for the development of new antimicrobial strategies and for preserving the effectiveness of existing biocides. This technical guide provides an in-depth overview of the core microbial resistance mechanisms to MIT, detailed experimental protocols for their investigation, and a summary of relevant quantitative data.

Mode of Action of this compound

This compound's antimicrobial activity stems from its ability to rapidly inhibit microbial growth and metabolism, followed by irreversible cell damage. The primary mode of action involves the electrophilic sulfur atom in the isothiazolone (B3347624) ring, which readily reacts with nucleophilic residues in microbial cells, particularly the thiol groups of cysteine residues in proteins. This interaction leads to the disruption of essential metabolic pathways, including:

-

Enzyme Inactivation: MIT can inactivate key enzymes by forming disulfide bonds with their cysteine residues, leading to a loss of function.[1]

-

Disruption of Cellular Respiration: By targeting proteins involved in the electron transport chain, MIT interferes with cellular respiration and energy production.

-

Induction of Oxidative Stress: The disruption of metabolic pathways can lead to the generation of reactive oxygen species (ROS), causing oxidative damage to cellular components such as DNA, lipids, and proteins.[2]

Core Mechanisms of Microbial Resistance to this compound

Microorganisms have evolved several strategies to counteract the toxic effects of this compound. The primary resistance mechanisms include enzymatic degradation, active efflux of the biocide, and the formation of protective biofilms.

Enzymatic Degradation

One of the key resistance mechanisms is the enzymatic detoxification of MIT. Some microorganisms possess enzymes that can degrade the isothiazolone ring structure, rendering it inactive. The degradation pathway often involves the cleavage of the isothiazolone ring. For instance, studies on the fungus Phanerochaete chrysosporium have shown that it can degrade MIT into less toxic compounds such as monohydroxylated and dihydroxylated this compound, and N-methylmalonamic acid.[3] While the specific enzymes responsible for each step are still under investigation in many organisms, the overall process involves the opening of the heterocyclic ring, making the molecule susceptible to further degradation.[4][5]

Efflux Pumps

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antimicrobial agents, out of the bacterial cell. Overexpression of these pumps is a common mechanism of resistance to biocides like MIT. In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps plays a significant role. For example, the MexAB-OprM efflux pump in Pseudomonas aeruginosa is known to contribute to resistance against various antimicrobial compounds. The expression of this pump is tightly regulated by a network of transcriptional repressors, including MexR, NalC, and NalD.[6][7][8] Mutations in these regulatory genes can lead to the overexpression of the MexAB-OprM pump and, consequently, increased resistance to biocides.

Biofilm Formation

Biofilms are structured communities of microbial cells enclosed in a self-produced matrix of extracellular polymeric substances (EPS). This matrix acts as a physical barrier, limiting the penetration of antimicrobial agents like MIT to the cells within the biofilm. Additionally, the physiological heterogeneity within a biofilm, with cells in different metabolic states, can contribute to increased tolerance. For example, cells in the deeper layers of a biofilm may be in a dormant or slow-growing state, making them less susceptible to biocides that target active metabolic processes. Transcriptomic analyses of Escherichia coli exposed to biocides have shown the induction of biofilm regulators, suggesting that biofilm formation is a programmed response to biocide stress.[7]

Data Presentation: Quantitative Analysis of MIT Susceptibility

The susceptibility of microorganisms to this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the biocide that inhibits visible microbial growth.

| Microorganism | Type | MIC of MIT (ppm) | Reference(s) |

| Staphylococcus aureus | Gram-positive Bacteria | 45 | [4] |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 15 | [4] |

| Pseudomonas putida | Gram-negative Bacteria | 3.907 - 15.625 | [2] |

| Sphingomonas mali | Gram-negative Bacteria | 3.907 - 15.625 | [2] |

| Bacillus subtilis | Gram-positive Bacteria | 3.907 - 15.625 | [2] |

| Candida albicans | Yeast | Not specified | |

| Aspergillus niger | Fungus | > 45 | [4] |

Note: MIC values can vary depending on the specific strain, growth medium, and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate microbial resistance to this compound.

Determination of Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

-

This compound (MIT) stock solution

-

Sterile pipette tips and multichannel pipette

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Prepare MIT dilutions: Prepare a series of twofold dilutions of the MIT stock solution in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Prepare inoculum: Grow the test microorganism in the appropriate broth overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate the plate: Add 100 µL of the diluted microbial suspension to each well containing the MIT dilutions.

-

Controls:

-

Growth Control: A well containing 100 µL of growth medium and 100 µL of the microbial inoculum.

-

Sterility Control: A well containing 200 µL of sterile growth medium.

-

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Read results: Visually inspect the wells for turbidity. The MIC is the lowest concentration of MIT in which no visible growth is observed. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.

Assessment of Biofilm Formation and MIT Susceptibility

Principle: The crystal violet assay is a common method to quantify biofilm formation. This can be adapted to assess the effect of MIT on biofilm formation and the susceptibility of pre-formed biofilms.

Materials:

-

96-well flat-bottom microtiter plates

-

Bacterial culture

-

Appropriate liquid growth medium

-

This compound (MIT) stock solution

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure for Biofilm Inhibition Assay:

-

Follow steps 1-3 of the MIC determination protocol in a flat-bottom 96-well plate.

-

Incubate the plate at an appropriate temperature for 24-48 hours to allow for biofilm formation.

-

Quantify biofilm: a. Carefully remove the planktonic cells by gently washing the wells twice with PBS. b. Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature. c. Remove the crystal violet solution and wash the wells three times with PBS to remove excess stain. d. Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well. e. Measure the absorbance at 595 nm using a microplate reader.

Procedure for Susceptibility of Pre-formed Biofilms:

-

Grow biofilms in a 96-well plate as described above (without MIT).

-

After biofilm formation, remove the planktonic cells and wash the wells with PBS.

-

Add fresh growth medium containing different concentrations of MIT to the wells.

-

Incubate for a defined period (e.g., 24 hours).

-

Assess the viability of the remaining biofilm using methods such as colony-forming unit (CFU) counting after sonication and plating, or by using viability stains like LIVE/DEAD BacLight.

Transcriptomic Analysis (RNA-Seq) of MIT-Stressed Bacteria

Principle: RNA sequencing (RNA-Seq) is a powerful tool to analyze the global gene expression changes in a microorganism in response to a specific stress, such as exposure to MIT.

Experimental Workflow:

-

Bacterial Culture and MIT Exposure: Grow the bacterial culture to mid-logarithmic phase. Divide the culture into two: one control group and one experimental group to be treated with a sub-inhibitory concentration of MIT for a defined period (e.g., 30 minutes or several hours).

-

RNA Extraction: Harvest the bacterial cells from both groups and immediately stabilize the RNA using an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent). Extract total RNA using a commercially available kit, ensuring high purity and integrity.

-

Library Preparation: Deplete ribosomal RNA (rRNA) from the total RNA samples. Construct sequencing libraries from the rRNA-depleted RNA. This typically involves RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

-

Data Analysis: a. Quality Control: Assess the quality of the raw sequencing reads. b. Read Mapping: Align the high-quality reads to the reference genome of the microorganism. c. Differential Gene Expression Analysis: Identify genes that are significantly upregulated or downregulated in the MIT-treated group compared to the control group. d. Functional Annotation and Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) to identify the biological processes and pathways that are affected by MIT exposure.

Quantitative Proteomic Analysis of MIT-Stressed Bacteria

Principle: Quantitative proteomics techniques, such as label-free quantification (LFQ) or isobaric labeling (e.g., iTRAQ, TMT), can be used to identify and quantify changes in the protein expression profile of bacteria upon exposure to MIT.

Experimental Workflow:

-

Bacterial Culture and MIT Exposure: Similar to the transcriptomic analysis, grow bacterial cultures and expose them to a sub-inhibitory concentration of MIT.

-

Protein Extraction and Digestion: Harvest the cells, lyse them to extract total proteins. Quantify the protein concentration. Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

-

Peptide Labeling (for isobaric labeling methods): Label the peptides from the control and MIT-treated groups with different isobaric tags.

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).

-

Data Analysis: a. Protein Identification: Search the MS/MS spectra against a protein database of the target microorganism to identify the peptides and corresponding proteins. b. Protein Quantification: For label-free methods, quantify proteins based on the intensity of their corresponding peptides. For isobaric labeling, quantify proteins based on the reporter ion intensities. c. Differential Protein Expression Analysis: Identify proteins that are significantly up- or downregulated in the MIT-treated group. d. Functional Analysis: Perform functional annotation and pathway analysis of the differentially expressed proteins to understand the cellular response to MIT at the protein level.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Experimental Workflows

Conclusion

Investigating microbial resistance to this compound is a multifaceted endeavor that requires a combination of microbiological, molecular, and bioinformatic approaches. This guide provides a foundational understanding of the key resistance mechanisms and detailed protocols for their investigation. By employing these methods, researchers can gain valuable insights into the adaptive strategies of microorganisms, which is essential for the development of novel antimicrobial agents and the sustainable use of existing biocides. Further research is needed to fully elucidate the intricate regulatory networks and enzymatic pathways involved in MIT resistance across a broader range of microorganisms.

References

- 1. Towards the proteome of Burkholderia cenocepacia H111: setting up a 2-DE reference map - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proteomic identification and characterization of bacterial factors associated with Burkholderia cenocepacia survival in a murine host - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Proteomics in Bacterial Response to Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Short- and Long-Term Transcriptomic Responses of Escherichia coli to Biocides: a Systems Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic Analysis for the Structural Elucidation of Methylisothiazolinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized for the structural elucidation of methylisothiazolinone (MIT). It offers detailed experimental protocols, quantitative data summaries, and visual workflows to aid researchers in the identification and characterization of this widely used biocide.

Introduction to this compound (MIT)

This compound (2-methyl-2H-isothiazol-3-one) is a potent synthetic biocide and preservative belonging to the isothiazolinone class of compounds.[1] It is extensively used in a variety of industrial and consumer products, including cosmetics, paints, and cleaning agents, to control microbial growth.[2][3] Given its potential to cause contact dermatitis and other allergic reactions, robust analytical methods for its unambiguous identification and quantification are crucial.[4][5][6] The structural formula of MIT is presented in Scheme 1.[2][7]